molecular formula C12H16N4O3 B2377600 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one CAS No. 906782-84-1

3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B2377600
CAS No.: 906782-84-1
M. Wt: 264.285
InChI Key: VMGMVARCASDBOZ-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one ( 906782-84-1) is a high-purity chemical intermediate designed for anticancer research and development. This compound features the quinazolin-4(3H)-one scaffold, a privileged structure in medicinal chemistry known for its significant biological activities . The reactive hydrazino group at the 2-position provides a versatile handle for further synthetic modification, allowing researchers to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies. Research Applications and Value: This compound serves as a key precursor in the synthesis of novel potential therapeutic agents. Its core structure is of particular interest in developing inhibitors of tyrosine protein kinases, such as EGFR, HER2, and CDK2 . These kinases are critical targets in oncology, as their overexpression or mutation is implicated in the proliferation and survival of various cancer cells, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) . Researchers can functionalize the hydrazine moiety to create molecules that act as ATP-competitive (Type I) or ATP non-competitive (Type II) inhibitors, providing a tool to explore different mechanisms of kinase suppression . Note: This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-ethyl-2-hydrazinyl-6,7-dimethoxyquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-4-16-11(17)7-5-9(18-2)10(19-3)6-8(7)14-12(16)15-13/h5-6H,4,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGMVARCASDBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2N=C1NN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazolin-4(3H)-one.

    Hydrazination: The hydrazino group at the 2-position can be introduced by reacting the intermediate with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can modify the hydrazino group to form amines or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amines.

Scientific Research Applications

The compound exhibits significant biological activity, particularly as an inhibitor of various tyrosine kinases, which are crucial in cancer progression. Notable applications include:

  • Anticancer Therapy :
    • In vitro studies have demonstrated that 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one can inhibit the growth of several cancer cell lines. It has shown cytotoxic effects comparable to established inhibitors such as those targeting CDK2 and EGFR .
    • The compound interacts effectively with ATP-binding sites of various kinases, acting as a non-competitive inhibitor against CDK2 and an ATP-competitive inhibitor against EGFR .

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step reactions that ensure high yields and purity . Its structural uniqueness—characterized by the ethyl group and hydrazino functional group—enhances its lipophilicity and potential interactions with biological targets.

Comparison with Structural Analogues

Compound NameStructural FeaturesBiological Activity
6,7-Dimethoxyquinazolin-4(3H)-oneLacks hydrazino and ethyl groupsModerate kinase inhibition
2-Hydrazinylquinazolin-4(3H)-oneLacks methoxy groupsAnticancer activity against breast cancer cells
3-Amino-6,7-dimethoxyquinazolin-4(3H)-oneAmino instead of hydrazinoEffective against multiple tyrosine kinases

The specific combination of functional groups in this compound enhances its potency and selectivity compared to these analogues .

Case Studies and Research Findings

  • In Vitro Efficacy Studies : Research has indicated that this compound can effectively inhibit cancer cell lines at concentrations that suggest potential therapeutic applications .
  • Molecular Docking Studies : These studies have shown that the compound binds favorably to target proteins implicated in cancer progression, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Key structural differences among quinazolinone derivatives include substituents at positions 2, 3, 6, and 6. The table below highlights critical comparisons:

Compound Name/Code R3 Substituent R2 Substituent Key Biological Activity Notable Findings References
3-Ethyl-2-hydrazino-6,7-dimethoxy Ethyl Hydrazino Not explicitly reported Unique reactivity due to hydrazine group
QNZ-5 4-(Methylthio)phenyl None Antibacterial Enhanced activity with Ag nanoparticles
3-Amino-6,7-dimethoxyquinazolin-4(3H)-one Amino None Anticholinesterase IC₅₀: 1.8–4.2 mg/mL (acetylcholinesterase inhibition)
2-(Chloromethyl)-6,7-dimethoxy Chloromethyl None Intermediate for drug synthesis Used to develop cerebroprotective agents
3-Aryl-6,7-dimethoxy derivatives Varied aryl groups None Antiamoebic Inhibit Acanthamoeba viability and encystation

Structure-Activity Relationships (SAR)

Position 3 Substituents
  • Alkyl vs. Aryl groups (e.g., 4-methoxyphenyl in QNZ-6) enhance antibacterial activity when conjugated with silver nanoparticles due to electron-donating effects .
Position 2 Substituents
  • Hydrazino Group: Unique to the target compound, this group can act as a chelator for metal ions (e.g., Ag⁺ in nanoparticle conjugates) or form covalent bonds with biological targets . Contrasts with methylthio () or chloromethyl () groups, which are less reactive but improve stability.
6,7-Dimethoxy Groups
  • Consistently associated with enhanced bioactivity across derivatives:
    • Antibacterial: Electron-donating methoxy groups improve interaction with bacterial enzymes .
    • Anticholinesterase: Methoxy groups in 6,7 positions correlate with acetylcholinesterase inhibition in Alzheimer’s research .
Antibacterial Effects
  • QNZ-5 (3-(4-methylthiophenyl)-6,7-dimethoxy): Shows potent bactericidal activity when conjugated with silver nanoparticles (MIC: <1 µg/mL against multidrug-resistant strains) .
  • Target Compound: While untested, the hydrazino group may synergize with methoxy substituents for enhanced antibacterial effects, similar to QNZ derivatives .
Anticholinesterase Activity
  • 3-Amino-6,7-dimethoxyquinazolinone: Inhibits acetylcholinesterase (IC₅₀: 1.8–4.2 mg/mL), comparable to donepezil (IC₅₀: 2.4 mg/mL) .
Antiamoebic Activity
  • 3-Aryl-6,7-dimethoxy derivatives : Inhibit Acanthamoeba castellanii viability (18/19 compounds effective) and block encystation .
  • Target Compound : The ethyl group may reduce antiamoebic potency compared to aryl-substituted analogs.

Biological Activity

3-Ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Ethyl group : Enhances lipophilicity.
  • Hydrazino group : Contributes to its reactivity and biological interactions.
  • Methoxy groups : Positioned at the 6 and 7 positions of the quinazolinone scaffold, increasing its potential for binding to biological targets.

The molecular formula is C12H16N4O3C_{12}H_{16}N_{4}O_{3}, with a molecular weight of 264.28 g/mol.

While specific mechanisms for this compound are not fully elucidated, it has been shown to exhibit significant activity against various biological targets:

  • Tyrosine Kinase Inhibition : The compound has been investigated as an inhibitor of key tyrosine kinases such as CDK2, HER2, and EGFR. These kinases play crucial roles in cell proliferation and cancer progression.
  • Cytotoxic Effects : In vitro studies indicate that it can inhibit the growth of several cancer cell lines, demonstrating cytotoxic effects comparable to established inhibitors in this class.

Research Findings

Numerous studies have assessed the biological activity of this compound. Below are summarized findings from various research efforts:

In Vitro Studies

  • Anticancer Activity : Research has demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines. For instance, it showed IC50 values comparable to known anticancer agents.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins:

  • Binding Affinity : It interacts effectively with ATP-binding sites of various kinases.
  • Inhibitory Action : Acts as a non-competitive inhibitor against CDK2 and an ATP-competitive inhibitor against EGFR.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological Activity
6,7-Dimethoxyquinazolin-4(3H)-oneLacks hydrazino and ethyl groupsModerate kinase inhibition
2-Hydrazinylquinazolin-4(3H)-oneLacks methoxy groupsAnticancer activity against breast cancer
3-Amino-6,7-dimethoxyquinazolin-4(3H)-oneAmino instead of hydrazinoEffective against multiple tyrosine kinases

The combination of functional groups in this compound enhances its potency and selectivity compared to these similar compounds.

Case Studies

Recent case studies have highlighted the potential clinical applications of this compound:

  • Cancer Treatment : In a study involving various cancer cell lines, this compound demonstrated promising results in inhibiting tumor growth.
  • Kinase Inhibition Profiles : Detailed profiling against multiple kinases revealed its effectiveness as a dual inhibitor for HER2 and EGFR pathways.

Q & A

Q. What are the key synthetic steps and purification methods for 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one?

The synthesis involves introducing the hydrazino group via nucleophilic substitution of a chloroacetyl intermediate with hydrazine hydrate in ethanol under reflux (29 hours). Cyclization is achieved through thermal treatment (150°C) or acidic conditions. Purification typically employs recrystallization from chloroform/benzene or ethanol, validated by elemental analysis and spectroscopic techniques.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • IR spectroscopy : Identifies NH stretches (~3200 cm⁻¹) and carbonyl groups (~1650 cm⁻¹).
  • ¹H/¹³C NMR : Confirms hydrazino protons (δ 4–5 ppm) and methoxy substituents (δ 3.8–4.0 ppm).
  • Mass spectrometry : Validates molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Ensures stoichiometric purity (C, H, N ratios).

Q. How do methoxy groups at C-6 and C-7 influence the compound’s electronic properties?

Methoxy substituents donate electron density via resonance, activating the quinazolinone core for electrophilic substitution. X-ray crystallography reveals planarity disruption, affecting π-stacking interactions in biological targets.

Q. What in vitro assays are suitable for preliminary antimicrobial evaluation?

  • Disk diffusion (CLSI M2-A4) : Measures inhibition zones against Gram-positive/negative strains.
  • Broth microdilution (CLSI M7-A5) : Determines minimum inhibitory concentrations (MICs). Electron-withdrawing substituents (e.g., halogens) often correlate with enhanced potency.

Q. What safety protocols are essential when handling hydrazine derivatives?

  • Use fume hoods, nitrile gloves, and lab coats.
  • Neutralize spills with NaHCO₃/FeCl₃ solutions.
  • Monitor airborne hydrazine concentrations (<0.1 ppm OSHA limit).

Advanced Research Questions

Q. How do solvent and base selection impact hydrazination efficiency?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like K₂CO₃ deprotonate hydrazine, accelerating substitution. Ethanol with anhydrous K₂CO₃ under prolonged reflux (29+ hours) optimizes yields.

Q. What mechanistic insights explain byproducts during alkylation of hydrazinoquinazolinones?

Competing N- vs. O-alkylation pathways arise from solvent polarity. Kinetic studies (HPLC monitoring) and DFT modeling (B3LYP/6-31G*) identify optimal leaving groups (Cl⁻ > Br⁻) and transition states.

Q. How can cyclization into triazinoquinazolinone systems be optimized?

Thermal cyclization (>150°C) or acidic conditions (glacial AcOH) promote intramolecular dehydration. Catalyst screening (e.g., NaOEt) reduces side products.

Q. What computational methods predict regioselectivity in electrophilic substitutions?

  • DFT calculations : Map electrostatic potential surfaces to identify reactive sites (C-5 vs. C-8).
  • Hammett σ values : Correlate substituent effects with reaction rates.

Q. How can conflicting solubility data be resolved during formulation studies?

  • Differential Scanning Calorimetry (DSC) : Analyzes polymorphic stability.
  • Hansen solubility parameters : Guide co-solvent selection (e.g., PEG-400).
  • Salt formation (e.g., HCl salts) or nanoemulsions improve bioavailability.

Methodological Notes

  • Synthetic Reproducibility : Document reaction conditions meticulously (e.g., reflux duration, solvent purity) to mitigate batch variability.
  • Data Validation : Cross-reference spectroscopic data with structurally analogous compounds (e.g., 3-cyclohexyl derivatives) to confirm assignments.
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across multiple replicates.

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